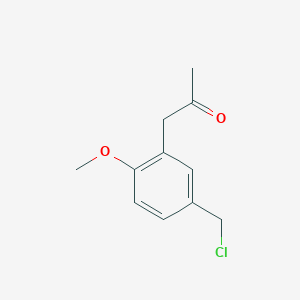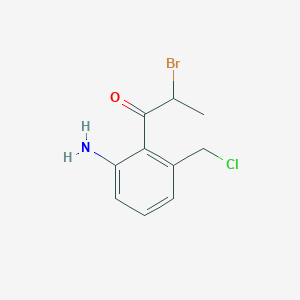
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with a pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a pyrrole derivative under specific conditions. One common method involves the use of a base to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a pyrrole derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylcarboxylic acid, while reduction can yield cyclopropylmethanol derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the pyrrole ring system is known to confer various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance applications .
Mecanismo De Acción
The mechanism of action of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring system is known to interact with nucleophilic sites on proteins and nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol lies in its combination of a cyclopropyl group with a pyrrole ring system and a hydroxyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
[1-(2,5-dihydropyrrol-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H15NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h1-2,11H,3-8H2 |
Clave InChI |
CNDCQSCOLFBSFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN2CC=CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



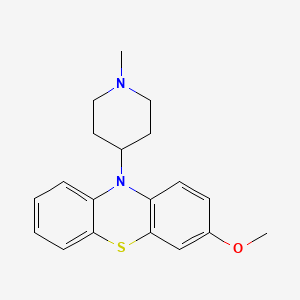
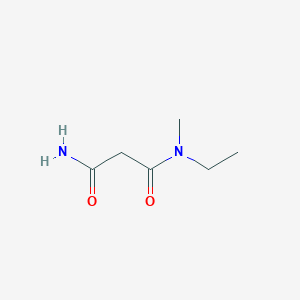
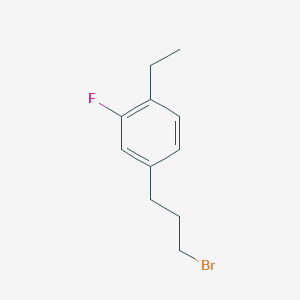

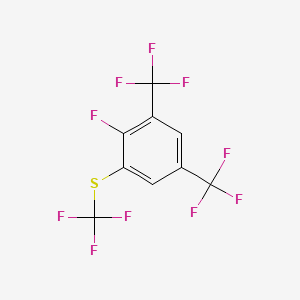

![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
